2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound seems to be a complex organic molecule that contains several functional groups, including a 1,3-benzodioxole group , a piperazine group, and a pyrimidine group. The 1,3-benzodioxole group is a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, 1,3-Benzodioxole can be synthesized from catechol with disubstituted halomethanes .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several functional groups. The 1,3-benzodioxole group consists of a benzene ring fused with a dioxole ring .Scientific Research Applications
Molecular Interaction and Receptor Binding
Compounds structurally related to "1,3-Benzodioxol-5-yl-[4-(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)piperazin-1-yl]methanone" have been investigated for their interaction with specific biological receptors, such as the CB1 cannabinoid receptor. For instance, studies have focused on the conformational analysis and development of pharmacophore models to understand the steric and electrostatic requirements for receptor binding, which is crucial for designing drugs with targeted actions (Shim et al., 2002).
Antimicrobial Activity
Research on compounds with a similar structure has also explored their antimicrobial properties. For example, derivatives have been synthesized and tested against various strains of bacteria and fungi, showing variable and modest activity. Such investigations are foundational for developing new antibiotics and antifungal agents (Patel et al., 2011).
Anti-Inflammatory and Analgesic Agents
Another area of application includes the synthesis of novel compounds for their potential anti-inflammatory and analgesic properties. Studies have led to the creation of derivatives that act as cyclooxygenase inhibitors, offering insights into the design of new therapeutic agents for treating inflammation and pain (Abu‐Hashem et al., 2020).
Pharmacokinetics and Drug Development
Additionally, the pharmacokinetics, metabolism, and excretion profiles of structurally related compounds have been examined in various species, including humans. Such studies are critical for drug development, helping to predict human responses and optimize therapeutic efficacy (Sharma et al., 2012).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1-benzo[1,3]dioxol-5-yl-indoles, have been reported to exhibit activity against various cancer cell lines .
Mode of Action
Based on the structure and activity of similar compounds, it may interact with its targets to modulate their function . For instance, some indole-based compounds have been found to modulate microtubule assembly, causing mitotic blockade and cell apoptosis .
Biochemical Pathways
Similar compounds have been found to affect the assembly of microtubules, a crucial component of the cell’s cytoskeleton . This can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Pharmacokinetics
Similar compounds have been found to exhibit good selectivity between cancer cells and normal cells , suggesting that they may have favorable bioavailability and distribution characteristics.
Result of Action
Similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Action Environment
The design and synthesis of similar compounds have been optimized based on structure-activity relationship studies , suggesting that the compound’s action may be influenced by factors such as the presence of other molecules and the pH of the environment.
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[4-(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O3/c1-16-13-20(25-7-3-2-4-8-25)24-22(23-16)27-11-9-26(10-12-27)21(28)17-5-6-18-19(14-17)30-15-29-18/h5-6,13-14H,2-4,7-12,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISSSDOOULVQKLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4)N5CCCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.